Cefotaxima

Overview

Description

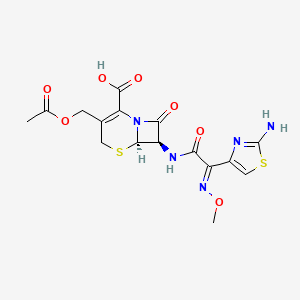

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(2-amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin.

Cefotaxime is a third-generation cephalosporin antibiotic. Like other third-generation cephalosporins, it has broad spectrum activity against Gram positive and Gram negative bacteria. In most cases, it is considered to be equivalent to ceftriaxone in terms of safety and efficacy. Cefotaxime sodium is marketed under various trade names including Claforan (Sanofi-Aventis).

Cefotaxime is a third generation semisynthetic cephalosporin antibiotic with bactericidal activity. Cefotaxime inhibits mucopeptide synthesis by binding to and inactivating penicillin binding proteins thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of bacterial cell walls. This results in a reduction of cell wall stability and causes cell lysis.

Semisynthetic broad-spectrum cephalosporin.

Biological Activity

Cefotaxime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This article delves into its biological activity, mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

Cefotaxime exerts its bactericidal effect primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for peptidoglycan cross-linking in the bacterial cell wall. This action leads to cell lysis and death, particularly effective against rapidly dividing bacteria .

Spectrum of Activity

Cefotaxime demonstrates a broad spectrum of activity against various bacterial pathogens:

- Gram-negative Bacteria : Highly effective against Enterobacteriaceae such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. However, its efficacy against Pseudomonas aeruginosa is limited .

- Gram-positive Bacteria : Moderate activity is observed against Gram-positive cocci, with notable exceptions such as Streptococcus faecalis, which shows resistance .

- Anaerobic Bacteria : Variable effectiveness against anaerobes like Bacteroides fragilis limits its use in mixed infections involving these organisms .

Pharmacokinetics

Cefotaxime is administered intravenously or intramuscularly and is characterized by:

- Absorption : Rapidly absorbed with a bioavailability of nearly 100% when given parenterally.

- Distribution : Low protein binding (approximately 30%), allowing for extensive tissue distribution.

- Metabolism : It is metabolized to desacetyl cefotaxime, which retains antibacterial activity.

- Excretion : Approximately 50-60% of the drug is excreted unchanged in urine, with an elimination half-life of about one hour .

Clinical Efficacy

Cefotaxime has been extensively studied in various clinical settings. A double-blind study comparing cefotaxime with cefazolin for complicated urinary tract infections (UTIs) showed that cefotaxime had a significantly higher clinical response rate (66% vs. 42%) and was more effective against both single and multiple organism infections .

Case Study Summary

A multicenter observational study included 624 patients treated with cefotaxime for community-acquired infections. The results indicated that cefotaxime was effective in managing severe infections, particularly in intensive care settings where multidrug-resistant organisms were prevalent .

Comparative Studies

A comparative study between cefotaxime and ceftriaxone demonstrated that cefotaxime had a better sensitivity profile against pathogens isolated from systemic infections. The mean minimum inhibitory concentration (MIC) values were lower for cefotaxime compared to ceftriaxone for several pathogens, indicating its superior efficacy .

| Pathogen | MIC (Cefotaxime) | MIC (Ceftriaxone) |

|---|---|---|

| E. coli | 0.5 µg/mL | 1 µg/mL |

| Klebsiella pneumoniae | 0.25 µg/mL | 0.5 µg/mL |

| Staphylococcus aureus | 0.5 µg/mL | 1 µg/mL |

Safety Profile

Cefotaxime is generally well-tolerated, with the most common adverse effects being local reactions at the injection site and hypersensitivity reactions. Toxicity studies have shown no significant mutagenic or reproductive effects in animal models .

Properties

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRBEKHLDVQUJE-VINNURBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501100149 | |

| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63527-53-7, 63527-52-6 | |

| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63527-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefotaxime, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefotaxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTAXIME, E- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KTC59K32X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefotaxime work as an antibiotic?

A1: Cefotaxime exerts its antibacterial effect by disrupting bacterial cell wall synthesis. [, , , , ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis, a key component of the bacterial cell wall. This binding inhibits PBP activity, ultimately leading to bacterial cell death.

Q2: What are the primary targets of cefotaxime?

A2: Cefotaxime primarily targets Gram-negative bacteria, exhibiting strong activity against a broad spectrum. [, , , , ] It effectively combats infections caused by Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Haemophilus influenzae, and Streptococcus pneumoniae, among others.

Q3: Are there bacteria resistant to cefotaxime?

A3: Yes, bacterial resistance to cefotaxime is a growing concern. [, , ] One of the most significant resistance mechanisms involves the production of extended-spectrum β-lactamases (ESBLs). [, , , , , , ] These enzymes can hydrolyze cefotaxime, rendering it ineffective. Other resistance mechanisms include mutations in PBPs, reducing their affinity for cefotaxime, and decreased permeability of bacterial cell membranes to the antibiotic.

Q4: What is being done to combat resistance to cefotaxime?

A4: Research is ongoing to address cefotaxime resistance. [, , , ] This includes: * Developing new β-lactam antibiotics with improved stability against ESBLs.* Investigating combinations of cefotaxime with other antibiotics or β-lactamase inhibitors to overcome resistance.* Implementing antimicrobial stewardship programs to promote appropriate antibiotic use and minimize the emergence of resistance.

Q5: How is cefotaxime administered, and how is it distributed in the body?

A5: Cefotaxime is typically administered intravenously or intramuscularly. [, , , ] It achieves good penetration into various body fluids and tissues, including cerebrospinal fluid, making it suitable for treating meningitis. [, , ]

Q6: How is cefotaxime metabolized and eliminated?

A6: Cefotaxime is partially metabolized in the liver to its less active metabolite, desacetylcefotaxime. [] Both the parent drug and its metabolite are primarily eliminated through renal excretion.

Q7: What are the typical clinical applications of cefotaxime?

A7: Cefotaxime is frequently used for treating various bacterial infections, including:* Respiratory tract infections: Pneumonia, bronchitis [, ]* Urinary tract infections [, ] * Skin and soft tissue infections [, ]* Septicemia [, , ]* Meningitis [, ]* Bone and joint infections []

Q8: What are the advantages of cefotaxime over other antibiotics?

A8: Cefotaxime offers several advantages, including: * Broad-spectrum activity against Gram-negative bacteria, including some resistant to other cephalosporins. * Good penetration into cerebrospinal fluid. * Relatively favorable safety profile.

Q9: Are there any alternative antibiotics to cefotaxime?

A9: Yes, depending on the specific infection and resistance profile, alternative antibiotics may include other cephalosporins (e.g., ceftriaxone, ceftazidime), carbapenems (e.g., imipenem), or fluoroquinolones (e.g., ciprofloxacin). [, , , ]

Q10: What is the molecular formula and weight of cefotaxime?

A10: The molecular formula of cefotaxime sodium is C16H16N5NaO7S2, and its molecular weight is 477.45 g/mol. [, ]

Q11: What spectroscopic data is available for cefotaxime?

A11: Infrared (IR) spectroscopy is frequently employed to characterize cefotaxime. [, ] Characteristic peaks corresponding to functional groups such as carbonyl (C=O) stretching and N-H stretching are observed in its IR spectrum. High-performance liquid chromatography (HPLC) is often utilized for quantitative analysis. [, ]

Q12: How does cefotaxime interact with other drugs?

A12: Cefotaxime can interact with other drugs, potentially altering their efficacy or toxicity. [, , ] For instance, co-administration with aminoglycosides, another class of antibiotics, can have synergistic effects against Pseudomonas aeruginosa but also increase the risk of nephrotoxicity. []

Q13: What are the known side effects of cefotaxime?

A13: While generally well-tolerated, cefotaxime can cause side effects such as: [, ]* Gastrointestinal disturbances (e.g., diarrhea, nausea) * Allergic reactions (ranging from mild skin rashes to severe anaphylaxis) * Changes in liver function tests * Kidney problems (rare)

Q14: What are the environmental impacts of cefotaxime?

A14: The release of cefotaxime and other antibiotics into the environment can contribute to antibiotic resistance development in environmental bacteria. [, ] Research is exploring strategies to mitigate the environmental impact of antibiotics, including optimizing wastewater treatment processes and promoting responsible disposal practices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.